molecular formula C16H18ClNO2S2 B2478759 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396853-78-3

3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2478759
CAS RN: 1396853-78-3
M. Wt: 355.9
InChI Key: MSLHSMXHHBFGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a sulfonamide derivative that has demonstrated promising results in scientific research studies, particularly in the area of cancer treatment. In

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Sulfonamides, including those structurally related to the specified compound, are integral in organic chemistry for their reactivity and versatility. For instance, studies have explored the reactivity of N,N'-diylidenebis(benzenesulfonamide) derivatives towards Wittig reagents, leading to the synthesis of azacyclopropane adducts, showcasing the potential of sulfonamides in creating novel organic frameworks (Boulos et al., 1991).

Medicinal Chemistry Applications

  • Novel sulfonamide derivatives have been synthesized and evaluated for their therapeutic potential, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, celecoxib derivatives have been studied for their multifaceted biological activities, highlighting the therapeutic versatility of sulfonamide compounds (Küçükgüzel et al., 2013).

Anticancer Research

  • The anticancer activity of sulfonamide derivatives is a significant area of research, with compounds being synthesized to target various cancer cell lines. Studies on 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides have shown promising cytotoxic activity, pointing towards the potential of sulfonamide compounds in cancer therapy (Żołnowska et al., 2016).

Materials Science and Dyeing

  • In materials science, sulfonamide-based compounds have been applied in the dyeing of textiles, imparting UV protection and antimicrobial properties. This illustrates the compound's utility beyond pharmaceuticals, into functional materials and coatings (Mohamed et al., 2020).

Mechanism of Action

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The exact nature of these interactions and the resulting changes in the target proteins or cells would need to be determined through experimental studies.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the known activities of similar indole derivatives, it could potentially have a range of effects, such as inhibiting the replication of viruses, reducing inflammation, killing or inhibiting the growth of cancer cells, or blocking the activity of certain enzymes . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules or ions in the environment. For example, many compounds are sensitive to light and heat, and can degrade or lose their activity under certain conditions

properties

IUPAC Name

3-chloro-N-cyclopropyl-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c1-12-15(17)5-2-6-16(12)22(19,20)18(13-7-8-13)10-9-14-4-3-11-21-14/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLHSMXHHBFGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.